molecular formula C15H11BrN2S B254066 (E)-4-(4-bromostyryl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

(E)-4-(4-bromostyryl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B254066
M. Wt: 331.2 g/mol
InChI Key: IYQXKJLXAYRQED-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(4-bromostyryl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiazolidine family and possesses a unique chemical structure that makes it an excellent candidate for research in medicinal chemistry, material science, and other related fields.

Mechanism of Action

The mechanism of action of (E)-4-(4-bromostyryl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is not fully understood. However, it has been suggested that this compound exerts its antitumor activity through the induction of apoptosis and cell cycle arrest in cancer cells. Additionally, this compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects
(E)-4-(4-bromostyryl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit the activity of various enzymes involved in the inflammatory response. Additionally, this compound has been shown to possess antioxidant properties, which may help to protect cells against oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-4-(4-bromostyryl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile in lab experiments include its potent antitumor activity and antioxidant properties, as well as its ability to inhibit the activity of various enzymes involved in the inflammatory response. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for (E)-4-(4-bromostyryl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile research. One potential direction is to further investigate its antitumor activity and potential use in cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and potential use in the treatment of inflammatory diseases. Finally, research is needed to investigate the potential use of this compound in material science and other related fields.

Synthesis Methods

The synthesis of (E)-4-(4-bromostyryl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile can be achieved through various methods. One of the most common methods involves the condensation of 4-bromoacetophenone with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid to form 4-(4-bromophenyl)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with 2-amino-3-methyl-1,4-thiazolidine-5-carbonitrile in the presence of potassium carbonate to form the final product.

Scientific Research Applications

(E)-4-(4-bromostyryl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile has been extensively studied due to its potential applications in various fields. In medicinal chemistry, this compound has been shown to possess potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory diseases.

properties

Product Name

(E)-4-(4-bromostyryl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Molecular Formula

C15H11BrN2S

Molecular Weight

331.2 g/mol

IUPAC Name

4-[(E)-2-(4-bromophenyl)ethenyl]-6-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C15H11BrN2S/c1-10-8-12(14(9-17)15(19)18-10)5-2-11-3-6-13(16)7-4-11/h2-8H,1H3,(H,18,19)/b5-2+

InChI Key

IYQXKJLXAYRQED-GORDUTHDSA-N

Isomeric SMILES

CC1=CC(=C(C(=S)N1)C#N)/C=C/C2=CC=C(C=C2)Br

SMILES

CC1=CC(=C(C(=S)N1)C#N)C=CC2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC(=C(C(=S)N1)C#N)C=CC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.